Isopropyl 2-bromo-2,2-difluoroacetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H7BrF2O2 |
|---|---|
Molecular Weight |
217.01 g/mol |
IUPAC Name |
propan-2-yl 2-bromo-2,2-difluoroacetate |
InChI |
InChI=1S/C5H7BrF2O2/c1-3(2)10-4(9)5(6,7)8/h3H,1-2H3 |
InChI Key |
IWVAHMZNWCTWBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(F)(F)Br |
Origin of Product |
United States |
Synthetic Methodologies for Isopropyl 2 Bromo 2,2 Difluoroacetate
Esterification Routes from 2-Bromo-2,2-difluoroacetic Acid and Derivatives
Esterification is a fundamental reaction in organic synthesis for producing esters. In the context of Isopropyl 2-bromo-2,2-difluoroacetate, this can be accomplished by reacting a carboxylic acid source with isopropanol (B130326). The reactivity of the carboxylic acid derivative is a key factor in determining the reaction conditions.
A common and efficient method for preparing this compound is through the reaction of 2-bromo-2,2-difluoroacetyl chloride with isopropanol. google.com The high reactivity of the acyl chloride facilitates the reaction, often allowing it to proceed under mild conditions without the need for a strong acid catalyst.
The general reaction involves the nucleophilic attack of the hydroxyl group of isopropanol on the carbonyl carbon of the acyl chloride, leading to the formation of the ester and hydrogen chloride as a byproduct. google.com A base may be used to neutralize the HCl formed. A specific patented procedure details adding 2-bromo-2,2-difluoroacetyl chloride to isopropanol while maintaining a controlled temperature. google.com
Table 1: Reaction Conditions for Synthesis via Acyl Chloride
| Parameter | Value |
|---|---|
| Reactant 1 | 2-bromo-2,2-difluoroacetyl chloride |
| Reactant 2 | Isopropanol |
| Reaction Temperature | 0 - 20 °C google.com |
This method is often preferred for its high conversion rates due to the irreversible nature of the reaction once the volatile HCl byproduct is removed.
Direct esterification, also known as Fischer esterification, involves reacting 2-bromo-2,2-difluoroacetic acid directly with isopropanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid. Unlike the acyl chloride route, direct esterification is a reversible process. researchgate.net
To achieve a high yield, the equilibrium must be shifted towards the product side. This is commonly accomplished by using an excess of one of the reactants (usually the less expensive one) or by removing the water formed during the reaction, for instance, through azeotropic distillation. researchgate.netnih.gov The reaction rate is significantly influenced by temperature and catalyst concentration. nih.gov While feasible, this method can be slower and may require more rigorous conditions to drive the reaction to completion compared to the acyl chloride pathway.
Alternative Synthetic Pathways
Beyond direct esterification, alternative industrial methods have been developed, often focusing on utilizing readily available or waste starting materials. One notable pathway begins with waste difluoro trichloroethane. google.com This multi-step process involves:
Dehydrochlorination: Waste difluoro trichloroethane is dehydrochlorinated to produce difluoro dichloroethylene. google.com
Bromination: An addition reaction is carried out between the difluoro dichloroethylene and bromine to yield difluoro dichloro dibromoethane. google.com
Oxidative Dehalogenation: The resulting compound is reacted with sulfur trioxide (SO₃) or oleum (B3057394) (fuming sulfuric acid) to form 2-bromo-2,2-difluoroacetyl chloride. google.comgoogle.com
Esterification: The produced 2-bromo-2,2-difluoroacetyl chloride is then reacted with isopropanol to give the final product, this compound. google.com
This pathway is advantageous as it repurposes chemical waste, potentially lowering production costs and environmental impact. google.compatsnap.com
Yield Optimization and Reaction Conditions
Optimizing the yield and reaction conditions is crucial for the efficient synthesis of this compound. The conditions vary significantly depending on the chosen synthetic route.
For the synthesis via 2-bromo-2,2-difluoroacetyl chloride , maintaining a low temperature (0-20°C) is important to control the exothermic reaction and minimize side reactions. google.com The high reactivity of the acyl chloride generally ensures a high yield.
In direct esterification , the yield is governed by the reaction equilibrium. Increasing the molar ratio of isopropanol to the acid and effectively removing water can significantly increase the conversion. nih.gov The choice of catalyst and operating temperature are also key parameters that need to be optimized. researchgate.netnih.gov
For the alternative pathway starting from difluoro trichloroethane , the yield of the intermediate acyl halide can be influenced by the concentration of oleum and the reaction temperature. google.com Research has shown that using oleum with a high concentration of SO₃ (50-70%) is effective. google.com One study reported that the use of a Zn-mediated protocol for the synthesis of 2-bromo-2,2-difluoroacetates derived from secondary alcohols, including isopropanol, resulted in a yield of 72%. nih.gov
Table 2: Reported Yields for Related Syntheses
| Synthetic Method | Product | Reported Yield |
|---|---|---|
| Zn-mediated protocol | This compound | 72% nih.gov |
| Oleum-based hydrolysis and esterification | Ethyl bromodifluoroacetate | 60.5% google.com |
These findings indicate that while various methods are available, the selection of reagents and the fine-tuning of reaction conditions are essential for maximizing the production of this compound.
Chemical Reactivity and Mechanistic Aspects of Isopropyl 2 Bromo 2,2 Difluoroacetate
Electrophilic Character and Radical Pathways
The carbon atom bonded to the bromine and two fluorine atoms in isopropyl 2-bromo-2,2-difluoroacetate is highly electrophilic. This is due to the strong electron-withdrawing inductive effects of the halogens and the adjacent carbonyl group. This electrophilicity makes it susceptible to attack by nucleophiles.
Beyond its electrophilic nature, the compound is a proficient precursor to the 2-isopropoxycarbonyl-2,2-difluoroethyl radical (•CF₂CO₂iPr). This radical is readily generated through homolytic cleavage of the carbon-bromine bond. This process can be initiated under various conditions, including photoredox catalysis, and is central to its participation in radical reactions.
One of the most significant radical pathways for this class of compounds is the Atom Transfer Radical Addition (ATRA). In this process, a catalyst, often a transition metal complex, facilitates the reversible transfer of the bromine atom, generating the carbon-centered radical. This radical can then add across alkenes or alkynes to form new carbon-carbon bonds. For instance, photoredox-catalyzed ATRA processes have been developed for the difunctionalization of styrenes, generating fluorinated benzyl (B1604629) bromides in high yields. The reaction proceeds via a radical chain mechanism where the photocatalyst reduces the α-bromo-α,α-difluoroester to form the α-fluorocarbonyl radical, which then adds to the styrene.
Sodium dithionite (B78146) (Na₂S₂O₄) has also been employed to mediate the radical addition of alkyl 2-bromo-2,2-difluoroacetates to vinyl ethers, resulting in difluoroacetyl-substituted acetals.
Table 1: Examples of Radical Reactions involving Alkyl 2-bromo-2,2-difluoroacetates
| Reactant | Co-reactant | Catalyst/Mediator | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl/Methyl 2-bromo-2,2-difluoroacetate | Vinyl ethers | Na₂S₂O₄ | Difluoroacetyl-substituted acetals | Not specified | |
| Bromo N,N-diethyl-difluoroacetamide | p-Acetoxy styrene | Iridium photocatalyst | Fluorinated benzyl bromide | 86% |
Nucleophilic Attack and Substitution Reactions
The electrophilic α-carbon of this compound is a prime target for nucleophilic attack. These reactions typically proceed via a nucleophilic substitution mechanism, where an incoming nucleophile replaces the bromide leaving group. The specific mechanism, either bimolecular (Sₙ2) or unimolecular (Sₙ1), depends on the nucleophile, solvent, and reaction conditions.
An Sₙ2 mechanism would involve a single step where the nucleophile attacks the carbon atom from the side opposite the C-Br bond, leading to an inversion of stereochemistry if the carbon were chiral. The strong electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the α-carbon, potentially favoring Sₙ2 attack.
A classic example of a reaction involving nucleophilic attack on α-halo esters is the Reformatsky reaction. In this reaction, metallic zinc inserts into the carbon-bromine bond to form an organozinc reagent, often called a Reformatsky enolate. This enolate is less reactive than Grignard reagents and can add nucleophilically to aldehydes or ketones to form β-hydroxy-esters. The reaction of this compound with a carbonyl compound in the presence of zinc would generate a difluorinated β-hydroxy-ester.
Palladium-catalyzed nucleophilic substitution reactions have also been reported for similar α-bromo-α,α-difluoroallyl derivatives. These reactions proceed through the formation of a (difluoroallyl)palladium complex intermediate, followed by attack of a soft nucleophile.
Mechanistic Investigations of C-Br Bond Activation
Activation of the carbon-bromine bond is the critical first step in most reactions involving this compound. Several methods have been developed and mechanistically investigated for this purpose.
Single-Electron Reduction: In radical pathways, C-Br bond activation occurs via single-electron transfer (SET). Photoredox catalysts, such as iridium or ruthenium complexes, are commonly used. Upon photoexcitation, the catalyst can reduce the C-Br bond, leading to its homolytic cleavage and the formation of the α-fluorocarbonyl radical and a bromide anion. Dual catalytic systems, combining a photocatalyst with a halogen-bonding mediator like tetrabutylammonium (B224687) iodide, have been shown to facilitate the reductive cleavage of the C-Br bond through halogen-bonding interactions, which stabilize the transition state.
Oxidative Addition: In metal-mediated reactions, such as the Reformatsky reaction or palladium-catalyzed substitutions, the C-Br bond is activated through an oxidative addition mechanism.
With Zinc (Reformatsky): Zinc metal undergoes a two-electron oxidative addition into the C-Br bond, forming the organozinc intermediate. This species exists in equilibrium with its dimeric form.
With Palladium: A low-valent palladium(0) complex can oxidatively add to the C-Br bond to form a palladium(II) intermediate. This is a key step in catalytic cycles for cross-coupling and substitution reactions.
Table 2: Methods for C-Br Bond Activation in Alkyl 2-bromo-2,2-difluoroacetates
| Activation Method | Reagent/Catalyst | Intermediate Species | Subsequent Reaction Type | Reference |
|---|---|---|---|---|
| Single-Electron Reduction (Photoredox) | fac-Ir(ppy)₃, Ru(bpy)₃²⁺ | Carbon-centered radical (•CF₂CO₂R) | Atom Transfer Radical Addition (ATRA) | |
| Halogen-Bonding-Mediated Reduction | DTHQ photocatalyst, Bu₄NI | Carbon-centered radical (•CF₂CO₂R) | gem-Difluoroalkylation | |
| Oxidative Addition | Zinc (Zn) | Organozinc enolate | Reformatsky Reaction |
Role of Fluorine Atoms in Modulating Reactivity
The two fluorine atoms at the α-position exert a profound influence on the reactivity of this compound. Their effects are multifaceted and stem primarily from the high electronegativity and small size of fluorine.
Inductive Effect: The strong electron-withdrawing inductive effect (-I) of the two fluorine atoms significantly increases the electrophilicity of the α-carbon. This makes the compound more susceptible to nucleophilic attack compared to its non-fluorinated analogs. This effect also acidifies the α-proton in related structures, although this is not applicable here as there are no α-protons.
Stabilization of Intermediates: In radical reactions, the fluorine atoms can influence the stability and reactivity of the resulting •CF₂CO₂iPr radical. While alkyl radicals are generally stabilized by electron-donating groups, the situation with fluorine is more complex, involving both inductive and potential (though weak) back-bonding effects. The high electronegativity of fluorine makes the radical electrophilic in nature.
Bond Strength Modification: The presence of geminal fluorine atoms strengthens the adjacent C-C and C-O bonds. However, it also influences the C-Br bond. Mechanistic studies on related compounds suggest that the C-Br bond in bromodifluoroacetyl derivatives is susceptible to cleavage under reductive conditions, forming the basis for their utility in radical chemistry.
Steric Effects: While fluorine is the smallest halogen, the presence of two fluorine atoms and a bromine atom creates a sterically hindered environment around the α-carbon. This can influence the approach of nucleophiles in Sₙ2 reactions and may affect the rate of reaction compared to less substituted electrophiles.
Applications of Isopropyl 2 Bromo 2,2 Difluoroacetate in Organic Synthesis
Isopropyl 2-bromo-2,2-difluoroacetate serves as a valuable reagent in organic synthesis for the introduction of the difluoroacetate (B1230586) moiety into various organic molecules. Its utility is primarily demonstrated in difluoroalkylation reactions, where the bromine atom is displaced to form a new carbon-carbon bond, incorporating the -CF2CO2iPr group. These reactions often proceed through radical intermediates, facilitated by various catalytic systems.
Difluoroacetylation and Related Transformations
Difluoroacetylation is a process that introduces a difluoroacetyl group or a related difluoroalkyl ester group into a molecule. This compound and its ethyl analog, ethyl 2-bromo-2,2-difluoroacetate, are common reagents for these transformations. These reactions can be initiated by various means, including photoredox catalysis.
For instance, visible-light irradiation can trigger the direct 2,2-difluoroacetylation of alkenes. researchgate.net In a typical system, an organic dye like fluorescein (B123965) acts as a photocatalyst, absorbing visible light and initiating a single-electron transfer process with the bromo-difluoroacetate reagent to generate a difluoroacetyl radical. This radical then adds to the alkene, leading to the difluoroacetylated product. researchgate.net The choice of solvent and additives, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), can be crucial for the reaction's success. researchgate.net
Another related transformation is the difluoroalkylation of arenes, which has been achieved using visible light and a copper-based photocatalyst. mdpi.com This method allows for the direct C-H functionalization of aromatic compounds with reagents like ethyl bromodifluoroacetate. mdpi.com
Difluoroalkylation of Tertiary Amides and Lactams
A significant application for difluoroacetate reagents is the functionalization of tertiary amides and lactams to produce α-difluoroalkylated tertiary amines, which are of interest in medicinal chemistry. nih.govchemrxiv.org An iridium-catalyzed reductive Reformatsky-type reaction has been developed for this purpose. nih.govnih.gov
In this methodology, the difluoro-Reformatsky reagent (BrZnCF2CO2R) is generated from the corresponding bromo-difluoroacetate, including the isopropyl variant. nih.govacs.org This organozinc reagent then acts as the nucleophile. The reaction proceeds by the initial reduction of the tertiary amide or lactam with a silane, such as tetramethyldisiloxane (TMDS), catalyzed by an iridium complex like Vaska's complex (IrCl(CO)(PPh3)2). nih.govnih.gov This forms a silylated hemiaminal intermediate, which is then attacked by the in situ generated zinc-difluoroenolate. acs.org
This method demonstrates broad scope and excellent functional group tolerance, allowing for the late-stage functionalization of complex molecules, including drug derivatives. nih.govacs.org The reaction can be performed on a gram scale without a significant decrease in yield, highlighting its synthetic utility. nih.gov
| Substrate Type | Catalyst | Reducing Agent | Difluoroalkylating Reagent | Product Type | Ref |
| Tertiary Amides | Vaska's complex | TMDS | This compound (forms BrZnCF2CO2iPr) | α-Difluoroalkylated Tertiary Amines | nih.govacs.org |
| Tertiary Lactams | Vaska's complex | TMDS | This compound (forms BrZnCF2CO2iPr) | C2-Difluoroalkylated Saturated N-Heterocycles | nih.govacs.org |
| N-Aryl Lactams | Vaska's complex | TMDS | This compound (forms BrZnCF2CO2iPr) | α-Difluoroalkylated Tertiary Amines | nih.gov |
Transition Metal-Catalyzed Difluoroalkylations
Transition metals are widely used to catalyze difluoroalkylation reactions involving reagents like this compound. These catalysts facilitate the generation of difluoroalkyl radicals or organometallic species that participate in cross-coupling and addition reactions. mdpi.com
Copper is a cost-effective and abundant metal that has been extensively used to catalyze difluoroalkylation reactions. mdpi.com These reactions typically proceed via a radical mechanism where a Cu(I) species undergoes an oxidative addition with the bromo-difluoroacetate to generate a difluoroalkyl radical and a Cu(II) intermediate. mdpi.com
Copper-catalyzed systems have been applied to a variety of substrates:
Alkenes: Copper can catalyze the difluoroalkylation-thiolation of aryl alkenes. mdpi.com
Heteroarenes: The direct C-H difluoroalkylation of heterocycles like indoles and quinoxalinones has been achieved using copper catalysts. mdpi.com For instance, the C-2 difluoromethylation of indoles using ethyl bromodifluoroacetate has been realized, often requiring a directing group to ensure regioselectivity. mdpi.com
Arenes: Visible-light-induced difluoroalkylation of arenes can be accomplished with a copper photocatalyst formed in situ from cuprous iodide and specific ligands. mdpi.com
Hydrazones: Copper, in conjunction with a reductant like diboron (B99234) (B2pin2), can mediate the difluoroalkylation of both aliphatic and aromatic hydrazones. mdpi.com
| Substrate | Catalyst System | Reagent | Key Transformation | Ref |
| Aryl Alkenes | Cu/B2pin2 | BrCF2CO2Et | Difluoroalkylation–thiolation | mdpi.com |
| Indoles | Cu(I) | BrCF2CO2R | C-2/C-3 Difluoroalkylation | mdpi.com |
| Quinoxalinones | Cu(I) | BrCF2CO2Et | C-3 Difluoroacetylation | mdpi.com |
| Arenes | Cu(I)/Visible Light | BrCF2CO2Et | C-H Difluoroalkylation | mdpi.com |
| Hydrazones | Cu(II)/B2pin2 | BrCF2CO2R | Difluoroalkylation | mdpi.com |
Palladium catalysts are highly effective for various cross-coupling reactions, including those that form C-CF2 bonds. These reactions often involve a radical process initiated by a low-valent palladium species. A Pd(0) complex can induce a single-electron transfer (SET) with a bromodifluoroacetate to generate a difluoroacetate radical and a Pd(I) species. nih.gov
Key applications of palladium-catalyzed difluoroalkylation include:
Difluoroalkylative Carbonylation: In the presence of a palladium catalyst, aryl olefins can undergo a difluoroalkylative carbonylation reaction with ethyl bromodifluoroacetate, which acts as both the difluoroalkyl precursor and a nucleophile, to form difluoropentanedioates. nih.gov
Radical Cascade Cyclization: An efficient Pd(0)-catalyzed radical cascade involving the difluoroalkylation and subsequent cyclization of acrylamides with ethyl difluorobromoacetate has been developed to synthesize complex heterocyclic structures. rsc.orgrsc.org
Intramolecular C-H Difluoroalkylation: Palladium catalysis can achieve the intramolecular C-H difluoroalkylation to synthesize substituted 3,3-difluoro-2-oxindoles. The use of specific ligands, such as BrettPhos, has been shown to be critical for high reaction efficiency. mit.edu
Besides copper and palladium, other transition metals have been employed to catalyze difluoroalkylation reactions.
Iridium: As detailed in section 4.1.2, iridium complexes like Vaska's complex are highly effective in the reductive difluoroalkylation of amides and lactams. nih.govnih.gov Additionally, iridium photocatalysts such as fac-Ir(ppy)3 are used in visible-light-mediated reactions to generate difluoroalkyl radicals from bromodifluoroacetates for addition to alkenes. researchgate.net
Ruthenium and Gold: Ruthenium and gold catalysts have also been found to be effective in the difluoroalkylation of certain substrates, such as the functionalization of heteroarenes and hydrazones, providing alternative catalytic systems to copper and palladium. mdpi.com
Reagent in Radical Reactions
This compound is primarily utilized as a precursor to the 2-isopropoxycarbonyl-1,1-difluoroethyl radical (•CF₂CO₂iPr). It is important to note that while this compound is used in radical reactions involving a fluorinated species, it does not function as a "radical fluorinating agent," which would typically donate a fluorine atom (F•) to a substrate. Instead, it serves as a source for a carbon-centered radical that allows for the introduction of the entire difluoroacetate moiety.
The generation of this radical can be initiated through various methods, including the use of chemical initiators or through photoredox catalysis. This radical species readily participates in addition reactions with unsaturated systems, such as alkenes and alkynes. For example, alkyl 2-bromo-2,2-difluoroacetates undergo radical addition to vinyl ethers when mediated by sodium dithionite (B78146) (Na₂S₂O₄), leading to the formation of difluoroacetyl-substituted acetals. enamine.netnih.gov This transformation highlights the compound's role in forming new carbon-carbon bonds under radical conditions, providing access to more complex fluorinated structures.
Building Block for Complex Fluorinated Molecules
The ability to generate the •CF₂CO₂iPr radical makes this compound a key building block for constructing intricate molecules containing the gem-difluoro (CF₂) group. This structural unit is a valuable bioisostere for carbonyl groups, ethers, and other functionalities, making it highly sought after in medicinal chemistry.
A significant application is the synthesis of fluorinated amino acids. For instance, its analogs, ethyl and methyl 2-bromo-2,2-difluoroacetate, have been instrumental in the synthesis of 3,3-difluoro-γ-aminobutyric acid (3,3-difluoro-GABA). enamine.netnih.govacs.org This synthesis was achieved through the radical addition of the difluoroacetate to a vinyl ether, a key step that installs the necessary carbon skeleton. acs.org The resulting difluoroacetyl-substituted acetal (B89532) serves as a versatile intermediate that can be further elaborated to the final amino acid target. enamine.netacs.org This methodology has been successfully applied to multigram scale synthesis, demonstrating its practicality. acs.org
The following table details the synthesis of various difluoroacetyl-substituted acetals using alkyl 2-bromo-2,2-difluoroacetates, showcasing the versatility of this building block.
| Entry | Bromo-reagent | Vinyl Ether | Product | Yield (%) |
| 1 | Ethyl 2-bromo-2,2-difluoroacetate | Ethyl vinyl ether | Ethyl 4,4-diethoxy-2,2-difluorobutanoate | 85 |
| 2 | Ethyl 2-bromo-2,2-difluoroacetate | Isobutyl vinyl ether | Ethyl 2,2-difluoro-4,4-diisobutoxybutanoate | 81 |
| 3 | Methyl 2-bromo-2,2-difluoroacetate | Ethyl vinyl ether | Methyl 4,4-diethoxy-2,2-difluorobutanoate | 82 |
| 4 | Methyl 2-bromo-2,2-difluoroacetate | Isobutyl vinyl ether | Methyl 2,2-difluoro-4,4-diisobutoxybutanoate | 80 |
Data sourced from The Journal of Organic Chemistry, 2015. acs.org
Synthesis of Active Pharmaceutical Ingredients and Agrochemicals Precursors
The difluoroacetate motif, readily installed using this compound, is a prevalent feature in many biologically active compounds. The introduction of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile.
As mentioned previously, a key application of this reagent's analogs is the synthesis of 3,3-difluoro-GABA, a fluorinated analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). nih.gov Such analogs are of high interest in neuroscience research and drug development for neurological disorders. Another synthetic route utilizing ethyl bromodifluoroacetate involves its addition to benzyl (B1604629) acrylate (B77674) in the presence of copper, a key step in an alternative, scalable synthesis of 2,2-difluoro-GABA. nuph.edu.ua The development of convenient and scalable pathways to these compounds is crucial for their pharmacological evaluation. nuph.edu.ua The broader class of bromodifluoroacetic acid esters are recognized for their role in producing intermediates for medicines and pesticides.
Green Chemistry Aspects of its Synthetic Utility
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable methodologies. The use of this compound aligns with several principles of green chemistry, particularly through its application in photocatalysis.
Visible-light photoredox catalysis has emerged as a powerful and green method for generating radicals from alkyl 2-bromo-2,2-difluoroacetates. researchgate.netuliege.be This technique uses light, an abundant and renewable resource, to drive chemical reactions under mild conditions, often at room temperature. uliege.be The process typically involves a photocatalyst, such as iridium complexes (e.g., fac-Ir(ppy)₃) or metal-free organic dyes (e.g., fluorescein), which becomes excited upon absorbing visible light. researchgate.net The excited photocatalyst can then engage in a single-electron transfer with the bromo-reagent, cleaving the C-Br bond to form the desired difluoroacetyl radical. researchgate.netuliege.be
Advanced Spectroscopic and Analytical Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Isopropyl 2-bromo-2,2-difluoroacetate, providing unambiguous information about the connectivity and chemical environment of its atoms.
¹H NMR: The proton NMR spectrum is expected to be relatively simple, characterized by signals corresponding to the isopropyl ester group. A septet (a seven-line pattern) would be observed for the single methine proton (-CH), resulting from coupling to the six equivalent protons of the two methyl groups. These two methyl groups (-CH₃) would, in turn, appear as a doublet. The integration of these signals would be in a 1:6 ratio, respectively.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon backbone. Due to symmetry, two distinct signals are expected for the isopropyl moiety: one for the methine carbon and one for the two equivalent methyl carbons. docbrown.info The spectrum will also feature a signal for the ester carbonyl carbon (C=O) and, significantly, a signal for the quaternary carbon bonded to bromine and two fluorine atoms (CBrF₂). The CBrF₂ carbon signal is expected to be split into a triplet due to coupling with the two fluorine atoms. The chemical shift of this carbon is significantly influenced by the attached electronegative halogen atoms. docbrown.info
¹⁹F NMR: As fluorine has only one naturally occurring isotope, ¹⁹F, with a nuclear spin of ½, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. researchgate.net For this compound, the two fluorine atoms are chemically equivalent, and thus a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of the difluoroacetate (B1230586) environment. In related structures, such as ethyl 2-(9-chlorophenanthridin-6-yl)-2,2-difluoroacetate, the ¹⁹F signal appears around δ -98.4 ppm. rsc.org
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~5.0 | Septet (sept) | -OCH(CH₃)₂ |
| ¹H | ~1.3 | Doublet (d) | -OCH(CH₃)₂ |
| ¹³C | ~160 (t) | Triplet (t, due to JC-F) | C=O |
| ¹³C | ~115 (t) | Triplet (t, due to ¹JC-F) | -CBrF₂ |
| ¹³C | ~70 | Singlet | -OCH(CH₃)₂ |
| ¹³C | ~21 | Singlet | -OCH(CH₃)₂ |
| ¹⁹F | -95 to -105 | Singlet | -CBrF₂ |
Mass Spectrometry (MS) for Elucidation of Reaction Products
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, MS is crucial for confirming its successful synthesis and for identifying byproducts or subsequent reaction products.
The mass spectrum would show a molecular ion peak ([M]⁺). Due to the presence of bromine, this peak will appear as a pair of signals of nearly equal intensity, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br. docbrown.info High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the calculation of its elemental formula with high confidence.
The fragmentation pattern provides structural information. Common fragmentation pathways for esters include the cleavage of the C-O bond. Likely fragments for this compound would include ions corresponding to the loss of the isopropoxy group or the formation of the stable isopropyl cation. docbrown.info
| m/z Value | Proposed Fragment Ion | Formula |
|---|---|---|
| 230/232 | Molecular Ion | [C₅H₇BrF₂O₂]⁺ |
| 171/173 | Loss of isopropoxy group | [C₂BrF₂O]⁺ |
| 151 | Loss of bromine | [C₅H₇F₂O₂]⁺ |
| 43 | Isopropyl cation | [C₃H₇]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.
The most prominent feature would be a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically appearing in the range of 1750-1735 cm⁻¹. The spectrum would also display strong bands for the C-O single bond stretching vibrations of the ester. Furthermore, the presence of the two fluorine atoms will give rise to strong C-F stretching absorptions, usually found in the 1100-1000 cm⁻¹ region. The C-Br bond vibration appears at lower wavenumbers, typically in the fingerprint region. docbrown.info
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2990-2950 | C-H Stretch | Alkyl (isopropyl) |
| 1760-1740 | C=O Stretch | Ester |
| 1250-1100 | C-O Stretch | Ester |
| 1100-1000 | C-F Stretch | Alkyl fluoride |
| 650-550 | C-Br Stretch | Alkyl bromide |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for separating this compound from starting materials, reagents, and byproducts, as well as for assessing its purity.
Gas Chromatography (GC): Given its expected volatility, this compound is well-suited for analysis by Gas Chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A capillary column with a mid-polarity stationary phase, such as one containing phenyl polysiloxane, would likely provide good separation of the compound from related impurities. ijpsr.com The retention time is a characteristic property under specific conditions, and the peak area provides a quantitative measure of the compound's purity.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for both the analysis and purification of this compound. A reversed-phase method would be the most common approach. For the related compound Ethyl bromodifluoroacetate, analysis can be performed on a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid to ensure sharp peak shapes. sielc.comresearchgate.net Detection is typically achieved using a UV detector, as the ester carbonyl group provides some UV absorbance. Preparative HPLC can be used to isolate the compound in high purity.
| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector |
|---|---|---|---|
| Gas Chromatography (GC) | ZB-5MS (5% Polysilarylene, 95% Polydimethylsiloxane) or similar | Helium or Nitrogen | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase C18 (e.g., Newcrom R1) | Acetonitrile/Water gradient | UV-Vis or Mass Spectrometer (MS) |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. While direct DFT data for isopropyl 2-bromo-2,2-difluoroacetate is scarce, analysis of related halogenated esters allows for the prediction of its key electronic characteristics.
The electronic properties of molecules like this compound are largely dictated by the interplay of the electron-withdrawing fluorine and bromine atoms and the ester functional group. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. For halogenated compounds, the HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. In related halogenated molecules, the presence of halogens tends to lower the LUMO energy level, which can increase the molecule's electrophilicity.
Mulliken Charge Distribution: Mulliken population analysis is a method for estimating partial atomic charges. In the absence of specific data for the title compound, a qualitative prediction of the charge distribution can be made. The highly electronegative fluorine and oxygen atoms are expected to carry significant negative partial charges, while the carbon atoms bonded to them will exhibit positive partial charges. The bromine atom, being less electronegative than fluorine but more than carbon, will also influence the charge distribution.
Electrostatic Potential (ESP) Map: An electrostatic potential map provides a visual representation of the charge distribution in a molecule. For this compound, the ESP map would likely show regions of negative potential (typically colored red) around the fluorine and oxygen atoms, indicating areas susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms and the carbon atom of the carbonyl group, highlighting sites for potential nucleophilic attack.
Modeling Reaction Pathways and Transition States
Computational modeling is instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. Studies on the reactions of ethyl 2-bromo-2,2-difluoroacetate have demonstrated the utility of DFT in understanding its reactivity, particularly in radical reactions.
For instance, DFT calculations have been employed to investigate the mechanism of radical addition reactions involving ethyl 2-bromo-2,2-difluoroacetate with various organic substrates. These studies help in understanding the regioselectivity and stereoselectivity of such reactions by modeling the transition state structures and their corresponding energies. The calculations can reveal the preferred pathway for the formation of new carbon-carbon bonds.
While specific transition state models for a broad range of reactions involving this compound are not available, the principles derived from studies on its ethyl analog are applicable. The computational modeling of its reactions would likely focus on the cleavage of the carbon-bromine bond to generate a difluoroacetyl radical, which can then participate in various transformations.
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure and conformational preferences of a molecule significantly impact its physical and chemical properties. For this compound, the rotation around the single bonds, particularly the C-O bond of the ester group and the C-C bond of the isopropyl group, will determine its stable conformations.
Studies on similar esters, including those with fluorinated alkyl chains, have utilized DFT to analyze conformational preferences. For esters, the s-cis and s-trans conformations, referring to the arrangement around the ester C-O bond, are of particular interest. DFT modeling of a related 2,2-difluoroethyl ester in a peptide context revealed a strong preference for the less polar s-cis conformation based on the calculated dipolar moment. This suggests that intramolecular electrostatic interactions play a crucial role in determining the conformational landscape.
For this compound, the bulky isopropyl group will also introduce steric considerations. A full conformational analysis would involve rotating the key dihedral angles and calculating the relative energies of the resulting conformers to identify the global and local minima on the potential energy surface.
Prediction of Reactivity Profiles
Computational chemistry offers tools to predict the reactivity of molecules through various descriptors. These descriptors help in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.
Fukui Functions: The Fukui function is a local reactivity descriptor that indicates the propensity of a specific atomic site in a molecule to undergo a nucleophilic or electrophilic attack. Although no specific Fukui function analysis has been reported for this compound, it is a valuable tool for predicting its reactivity. The analysis would likely identify the carbonyl carbon as a primary site for nucleophilic attack and the regions around the electronegative atoms as less susceptible.
Electrophilicity Index: The electrophilicity index (ω) is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a stronger electrophile. Given the presence of multiple electron-withdrawing groups (two fluorine atoms, one bromine atom, and the ester carbonyl group), this compound is expected to have a significant electrophilicity index, making it susceptible to reactions with nucleophiles.
Future Research Directions and Emerging Applications
Development of Novel Catalytic Systems for Enhanced Reactivity
The reactivity of Isopropyl 2-bromo-2,2-difluoroacetate is significantly influenced by the catalytic system employed. Future research is actively pursuing the development of more efficient and selective catalysts to enhance its performance in difluoroalkylation reactions. Key areas of investigation include visible-light photoredox catalysis and transition-metal catalysis.
Visible-light photoredox catalysis has emerged as a powerful tool for initiating reactions under mild conditions. researchgate.netuliege.be In this context, photocatalysts can facilitate the generation of difluoroalkyl radicals from this compound, which can then engage in various carbon-carbon bond-forming reactions. The development of novel organic and inorganic photocatalysts with tailored redox potentials will be crucial for improving reaction efficiency and selectivity. researchgate.net
Transition-metal catalysis, particularly with copper-based systems, has also shown promise for the activation of bromodifluoroacetamides, which are structurally similar to this compound. mdpi.com Future research will likely focus on designing new ligand systems for transition metals to fine-tune their catalytic activity and expand the scope of transformations possible with this compound. nih.gov The goal is to develop catalytic systems that are not only highly active but also tolerant of a wide range of functional groups, allowing for the late-stage functionalization of complex molecules.
| Catalytic System | Advantages | Areas for Future Development |
|---|---|---|
| Visible-Light Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, "green" chemistry approach. uliege.benih.gov | Development of new photocatalysts with tailored redox potentials, exploration of novel reaction pathways. researchgate.net |
| Transition-Metal Catalysis (e.g., Copper) | High efficiency in specific transformations, potential for asymmetric synthesis. mdpi.comnih.gov | Design of new ligands to enhance catalytic activity and selectivity, expansion to other transition metals. |
Expansion of Substrate Scope in Difluoroalkylation
A significant area of future research will be the expansion of the substrate scope for difluoroalkylation reactions using this compound. While its reactivity with certain classes of organic molecules has been demonstrated, there is a continuous effort to broaden its applicability to a more diverse range of substrates.
Current research has shown the successful difluoroalkylation of unactivated alkenes, styrenes, and heteroarenes using reagents similar to this compound. uliege.benih.gov Future work will aim to include more complex and sterically hindered substrates, as well as those containing sensitive functional groups. The ability to perform late-stage difluoroalkylation on drug candidates and other bioactive molecules is a particularly important goal. researchgate.net
Furthermore, the development of diastereoselective and enantioselective difluoroalkylation reactions is a key frontier. The introduction of a stereocenter during the difluoroalkylation step would be highly valuable for the synthesis of chiral pharmaceuticals and agrochemicals. This will likely be achieved through the use of chiral catalysts or auxiliaries.
| Substrate Class | Current Status | Future Research Goals |
|---|---|---|
| Alkenes and Alkynes | Successfully demonstrated with unactivated alkenes and styrenes. uliege.benih.gov | Inclusion of more complex and functionalized olefins, development of stereoselective methods. |
| Arenes and Heteroarenes | Reactions with some heteroarenes have been reported. nih.gov | Expansion to a wider range of aromatic and heteroaromatic systems, including electron-rich and electron-deficient rings. |
| Carbonyl Compounds and Derivatives | Less explored. | Development of methods for the difluoroalkylation of aldehydes, ketones, and their derivatives. |
Integration into Flow Chemistry and Automation
The integration of chemical processes into continuous flow systems offers numerous advantages, including improved safety, enhanced reaction control, and facile scalability. Future research will focus on adapting the synthesis and application of this compound to flow chemistry platforms.
Flow chemistry can be particularly beneficial for reactions involving highly reactive intermediates, such as the difluoroalkyl radicals generated from this compound. The precise control over reaction parameters like temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities. Furthermore, the automation of these systems can enable high-throughput screening of reaction conditions and the rapid synthesis of compound libraries.
The development of integrated flow systems that combine the synthesis of this compound with its subsequent use in difluoroalkylation reactions is a long-term goal. Such a "synthesis-on-demand" approach would minimize the need for storage and handling of this reactive reagent.
Exploration of this compound in Materials Science
The unique properties of fluorinated compounds make them attractive for applications in materials science. pageplace.de this compound has the potential to serve as a building block for the synthesis of novel fluorinated polymers and materials with tailored properties. warwick.ac.uk
One emerging area of exploration is the use of bromodifluoroacetates as initiators for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). The bromine atom in this compound can be reversibly activated by a transition-metal catalyst to initiate the polymerization of various monomers. This would allow for the synthesis of well-defined polymers with difluoroacetate (B1230586) end-groups, which could impart unique properties to the resulting materials.
Furthermore, the difluoroacetate moiety itself can be incorporated into polymer backbones or side chains to modify properties such as thermal stability, chemical resistance, and surface energy. nih.govnih.gov Future research will likely explore the synthesis of new monomers derived from this compound and their subsequent polymerization to create advanced materials for a variety of applications, including coatings, membranes, and electronic devices. researchgate.net
Sustainable Synthesis and Recycling Methodologies
In line with the growing emphasis on green chemistry, the development of sustainable methods for the synthesis and recycling of this compound and related reagents is a critical area of future research.
Current synthetic routes to bromodifluoroacetic acid derivatives can involve harsh reagents and generate significant waste. google.com Future research will focus on developing more environmentally benign synthetic pathways, potentially utilizing waste streams from other industrial processes as starting materials. For instance, methods for preparing bromodifluoroacetic compounds from waste difluorotrichloroethane have been explored. google.com
Q & A
Q. What are the common synthetic routes for preparing isopropyl 2-bromo-2,2-difluoroacetate, and what are the critical optimization parameters?
The synthesis of this compound can be adapted from methods used for analogous esters like ethyl or methyl derivatives. A Zn-mediated protocol is effective: reacting 2-bromo-2,2-difluoroacetate precursors (e.g., potassium salts) with isopropyl alcohol under inert conditions (N₂ atmosphere) in a solvent system such as dioxane/acetonitrile (4:1 v/v). Key optimizations include:
Q. How can spectroscopic techniques (e.g., ¹⁹F NMR) confirm the structure of this compound?
¹⁹F NMR is critical for structural confirmation due to the geminal difluoro group. The compound exhibits two distinct doublets in the ¹⁹F NMR spectrum at δ ≈ −116 to −117 ppm, characteristic of CF₂ groups adjacent to electron-withdrawing substituents (e.g., bromine). Coupling constants (²JFF ≈ 200–250 Hz) further validate the geminal configuration. Mass spectrometry (EI-MS) should show a molecular ion peak matching the molecular formula (C₅H₇BrF₂O₂, M⁺ ≈ 232.98) .
Advanced Research Questions
Q. How does this compound participate in Ni-catalyzed cross-coupling reactions to synthesize gem-difluoroenol ethers?
In Ni-catalyzed reactions, the compound acts as an electrophilic coupling partner. For example, it reacts with aryl or alkyl carboxylic acid chlorides in the presence of a Ni(0) catalyst (e.g., Ni(cod)₂) and a phosphine ligand (e.g., PPh₃) to form gem-difluoroenol ethers. The mechanism involves:
- Oxidative addition : Ni(0) inserts into the C–Br bond of the substrate.
- Transmetalation : The acyl chloride coordinates to Ni, followed by reductive elimination to form the C–O bond.
- Defluorination : A β-fluoride elimination step may occur, depending on steric and electronic factors.
Yields vary (45–84%) based on substituent effects; bulky groups (e.g., adamantane) improve stability of intermediates .
Q. What role do the fluorine atoms play in the reactivity of this compound in drug design?
The CF₂ group enhances metabolic stability and bioavailability by:
- Electron-withdrawing effects : Polarizing the C–Br bond, increasing electrophilicity for nucleophilic substitutions.
- Lipophilicity modulation : Fluorine’s hydrophobic character improves membrane permeability.
- Conformational rigidity : Restricting rotation around the C–C bond, which can optimize binding to target proteins (e.g., enzymes).
These properties align with trends in fluorinated pharmaceuticals, where fluorine substitution improves pharmacokinetic profiles .
Q. How can photoredox catalysis be applied to functionalize this compound?
Visible-light photoredox catalysis (e.g., Ru(bpy)₃²⁺ or Ir(ppy)₃) enables radical-mediated transformations. For instance:
- Decarboxylative alkylation : The substrate undergoes single-electron transfer (SET) to generate a difluoroalkyl radical, which couples with alkenes or alkynes.
- C–H functionalization : The radical intermediate abstracts hydrogen from a donor (e.g., THF), forming a carbon-centered radical for cross-coupling.
Optimization requires tuning the redox potential of the photocatalyst and controlling radical chain pathways .
Q. How should researchers address contradictions in reported yields for reactions involving this compound?
Yield discrepancies often arise from:
- Solvent effects : Polar solvents (MeCN) stabilize ionic intermediates, while nonpolar solvents favor radical pathways.
- Catalyst loading : Substoichiometric Ni or Pd (5–10 mol%) may limit side reactions (e.g., β-hydride elimination).
- Substrate purity : Trace moisture or oxygen can deactivate catalysts or promote hydrolysis.
Systematic screening using design of experiments (DoE) can identify critical variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
